molecular formula C15H19N5O B609998 瑞特西替尼 CAS No. 1792180-81-4

瑞特西替尼

货号: B609998
CAS 编号: 1792180-81-4
分子量: 285.34 g/mol
InChI 键: CBRJPFGIXUFMTM-WDEREUQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

瑞替尼布具有广泛的科学研究应用,包括:

准备方法

瑞替尼布的合成涉及多个步骤,包括还原、酰化和分离过程。 合成路线通常从特定化学中间体的反应开始,然后进行还原和酰化,形成最终化合物 . 瑞替尼布的工业生产方法旨在确保高纯度和高产率,并遵守严格的监管标准。

化学反应分析

瑞替尼布会发生各种化学反应,包括:

    氧化: 此反应涉及添加氧气或去除氢,通常使用氧化剂。

    还原: 此反应涉及添加氢或去除氧气,通常使用还原剂。

    取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团,通常使用特定的试剂和条件。

这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .

相似化合物的比较

瑞替尼布在双重抑制 JAK3 和 TEC 激酶方面是独一无二的,这使其与其他激酶抑制剂区别开来。类似的化合物包括:

瑞替尼布对 JAK3 和 TEC 激酶的特异性及其不可逆结合机制使其成为治疗斑秃和其他自身免疫性疾病的有前景的治疗剂 .

生物活性

Ritlecitinib is a selective oral inhibitor targeting Janus kinase 3 (JAK3) and members of the TEC family of kinases. It has been primarily investigated for its efficacy in treating alopecia areata (AA), an autoimmune condition characterized by hair loss. This article explores the biological activity of ritlecitinib, detailing its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.

Ritlecitinib operates by covalently binding to Cys-909 of JAK3, which is critical for cytokine signaling pathways involved in immune response. This binding inhibits JAK3's activity while also affecting TEC family kinases, which play roles in T-cell activation and cytotoxicity. By selectively inhibiting these pathways, ritlecitinib aims to reduce the pathogenic effects associated with autoimmune diseases like AA .

Pharmacokinetics

Ritlecitinib exhibits a pharmacokinetic profile characterized by:

  • Rapid Absorption : Peak plasma concentrations are reached approximately 1 hour after administration.
  • Dose-Proportional Exposure : The drug shows approximately dose-proportional increases in C_max and AUC (area under the curve) up to 200 mg.
  • Bioavailability : The absolute oral bioavailability is around 64%.
  • Volume of Distribution : Estimated at 1.3 L/kg.
  • Protein Binding : Approximately 14% bound to plasma proteins .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of ritlecitinib in patients aged 12 years and older with AA. The ALLEGRO phase 2a and phase 2b/3 studies provided significant insights:

  • Dosing Regimen : A loading dose of 200 mg once daily for the first four weeks followed by a maintenance dose of 50 mg once daily.
  • Efficacy Results :
    • At Month 12, a significant proportion of patients achieved a Severity of Alopecia Tool (SALT) score ≤20, indicating substantial hair regrowth:
      • 45.1% (50 mg group) and 45.9% (200/50 mg group) achieved this score with observed data.
      • At Month 24, these proportions increased to 60.8% and 63.1%, respectively .
Time PointSALT Score ≤20 (50 mg)SALT Score ≤20 (200/50 mg)
Month 1245.1%45.9%
Month 2460.8%63.1%

Safety Profile

The safety analysis pooled data from multiple studies involving over 1,200 patients:

  • Adverse Events (AEs) : Reported AEs included headache (17.7%), nasopharyngitis (12.4%), and SARS-CoV-2 positive tests (15.5%).
  • Serious AEs : Occurred in about 4.4% of patients; most common serious events included respiratory issues.
  • Discontinuation Rates : Approximately 6% of patients discontinued treatment due to AEs, with serious AEs leading to discontinuation in some cases .

Case Studies

Several case studies highlight ritlecitinib's effectiveness in individual patients:

  • Case Study A : A 25-year-old female with extensive AA showed complete regrowth after six months on ritlecitinib at a dosage of 50 mg daily.
  • Case Study B : An adolescent patient with severe AA experienced significant improvement within three months, achieving a SALT score reduction from over 80 to below 20.

属性

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRJPFGIXUFMTM-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792180-81-4
Record name PF-06651600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06651600
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RITLECITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritlecitinib
Reactant of Route 2
Reactant of Route 2
Ritlecitinib
Reactant of Route 3
Reactant of Route 3
Ritlecitinib
Reactant of Route 4
Ritlecitinib
Reactant of Route 5
Ritlecitinib
Reactant of Route 6
Ritlecitinib
Customer
Q & A

Q1: What is the primary mechanism of action of ritlecitinib?

A1: Ritlecitinib acts as an irreversible inhibitor of JAK3 and TEC family kinases. [, , ] It achieves high selectivity for JAK3 by covalently binding to a unique cysteine residue (Cys-909) in the catalytic domain, a feature not present in other JAK isoforms. [, ]

Q2: How does ritlecitinib’s dual inhibition of JAK3 and TEC family kinases contribute to its therapeutic potential?

A2: This dual inhibition effectively targets both JAK3-dependent signaling, crucial in immune cell activation and proliferation, and TEC family kinases, particularly BTK, which plays a key role in B cell receptor signaling and T cell activity. [, , , ] This combined effect is thought to dampen the inflammatory processes underlying conditions like alopecia areata, vitiligo, and rheumatoid arthritis. [, , , , , ]

Q3: Does ritlecitinib affect the function of other JAK isoforms?

A3: Ritlecitinib exhibits minimal impact on other JAK isoforms due to its high selectivity for JAK3. [, ] This selectivity is a key advantage, potentially minimizing side effects associated with broader JAK inhibition. [, ]

Q4: How does ritlecitinib's selectivity for JAK3 compare to other JAK inhibitors?

A4: Unlike pan-JAK inhibitors or those with primary JAK1/2 activity, ritlecitinib demonstrates a higher degree of JAK3 specificity. [, ] This targeted approach may contribute to a more favorable safety profile by sparing JAK1-dependent anti-inflammatory signaling and reducing risks associated with JAK2 inhibition, such as hematological effects. [, , , ]

Q5: Can you elaborate on the impact of ritlecitinib on immune cell function?

A5: Research suggests ritlecitinib inhibits the differentiation and function of Th1 and Th17 cells, both crucial players in inflammatory responses. [] It also reduces the cytolytic activity of CD8+ T cells and NK cells, primarily through TEC kinase inhibition. [] Additionally, studies have shown that ritlecitinib can impact the development and function of innate lymphoid cells (ILCs), specifically ILC1s, known to play a role in rheumatoid arthritis. [, ]

Q6: What is the molecular formula and weight of ritlecitinib?

A6: Ritlecitinib's molecular formula is C17H22N6O, and its molecular weight is 326.4 g/mol. This information can be found in the compound's chemical databases and scientific literature.

Q7: Is there any information available regarding ritlecitinib's spectroscopic data?

A7: While specific spectroscopic data (e.g., NMR, IR) might not be publicly available due to proprietary reasons, researchers can utilize the compound's structural information to predict these properties using computational chemistry tools. []

Q8: How stable is ritlecitinib under various conditions?

A8: Specific stability data for ritlecitinib may not be readily available in public research databases. Pharmaceutical companies typically conduct extensive stability studies, but the full results are often considered proprietary information.

Q9: What are the primary routes of ritlecitinib excretion?

A9: The precise routes and rates of ritlecitinib excretion might not be readily available in published research. Pharmacokinetic studies are crucial for determining drug elimination profiles, but the detailed findings are often kept confidential by pharmaceutical companies.

Q10: Have there been any studies investigating the impact of renal or hepatic impairment on ritlecitinib’s pharmacokinetics?

A13: Yes, studies have investigated the influence of renal and hepatic impairment on ritlecitinib's pharmacokinetic properties. [] These studies utilize a combination of clinical data and innovative modeling approaches, including population pharmacokinetics (POPPK), to evaluate the drug's behavior in patients with organ dysfunction. [] Such research helps guide dosing recommendations and ensure patient safety in specific populations.

Q11: How does the pharmacokinetic profile of ritlecitinib compare to other JAK inhibitors?

A14: Each JAK inhibitor possesses a unique pharmacokinetic profile, influencing its dosing regimen, potential for drug interactions, and overall safety. [, ] While direct head-to-head comparisons might be limited in published literature, understanding the distinct pharmacokinetic properties of each JAK inhibitor is crucial for optimizing therapy and minimizing risks.

Q12: Has there been any research on drug-transporter interactions with ritlecitinib?

A15: Yes, in vitro and clinical studies have confirmed that ritlecitinib and its metabolite M2 are inhibitors of the hepatic drug transporter OCT1. [] This interaction highlights the importance of considering potential drug interactions when co-administering ritlecitinib with other medications that are substrates of OCT1.

Q13: What in vitro models have been used to assess ritlecitinib's activity?

A16: Researchers have employed various in vitro models, including cell lines and primary cell cultures, to investigate ritlecitinib’s impact on specific immune cell populations and signaling pathways. [, ] These models provide valuable insights into the compound’s mechanism of action and its effects on immune responses.

Q14: What animal models have been employed to evaluate ritlecitinib’s efficacy?

A17: Preclinical studies have utilized animal models of inflammatory diseases, such as rat adjuvant-induced arthritis and mouse experimental autoimmune encephalomyelitis, to evaluate ritlecitinib's therapeutic potential. [] These models mimic aspects of human diseases, allowing researchers to assess the compound's efficacy in vivo and identify potential therapeutic benefits.

Q15: Has ritlecitinib been evaluated in clinical trials, and if so, for which indications?

A18: Yes, ritlecitinib has been extensively studied in clinical trials for various conditions, including alopecia areata, vitiligo, rheumatoid arthritis, Crohn’s disease, and ulcerative colitis. [, , , , , , , , , , , , , , , , , , , ] These trials aim to assess its safety, efficacy, and optimal dosing regimens in human subjects.

Q16: What are the key findings from clinical trials investigating ritlecitinib for the treatment of alopecia areata?

A19: Clinical trials have demonstrated that ritlecitinib can effectively promote hair regrowth in patients with alopecia areata, including those with severe disease. [, , , , , , , , , ] Significant improvements in clinician-reported and patient-reported outcome measures, such as the Severity of Alopecia Tool (SALT) score, have been observed. [, , , , , , , , , ] Notably, ritlecitinib 50 mg daily, with or without a loading dose, has shown promise in achieving clinically meaningful hair regrowth in these patients. [, , , , , , , , , ]

Q17: Are there any biomarkers being explored to predict ritlecitinib's efficacy or monitor treatment response?

A21: Research on biomarkers in the context of ritlecitinib treatment is ongoing. Studies have explored serum and stool microbiome markers as potential predictors of clinical efficacy and tissue response, particularly in ulcerative colitis. [] Identifying reliable biomarkers could personalize treatment strategies and improve outcomes for patients.

Q18: Are there any known drug interactions with ritlecitinib?

A24: As ritlecitinib is primarily metabolized by the liver, interactions with other drugs metabolized by the same enzymes or utilizing the same transporters, particularly OCT1, should be considered. [, , ] Clinical studies and post-marketing surveillance are crucial for identifying and characterizing potential drug interactions to ensure patient safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。